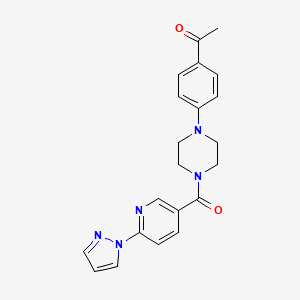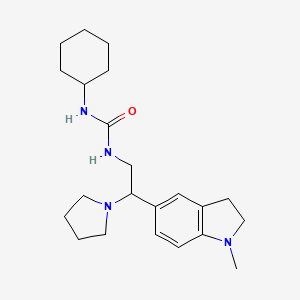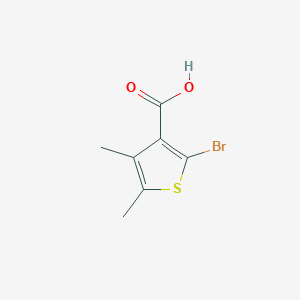![molecular formula C16H21NO2 B2885777 4-ethyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide CAS No. 2097933-00-9](/img/structure/B2885777.png)
4-ethyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide is an organic compound characterized by its unique structure, which includes an ethyl group, a hydroxycyclohexenyl moiety, and a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide typically involves the following steps:
Formation of the hydroxycyclohexenyl moiety: This can be achieved through the Birch reduction of anisole followed by acid hydrolysis.
Attachment of the benzamide core: The hydroxycyclohexenyl intermediate is then reacted with 4-ethylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
4-ethyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).
Reduction: The benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 4-ethyl-N-[(1-oxocyclohex-2-en-1-yl)methyl]benzamide.
Reduction: Formation of 4-ethyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzylamine.
Substitution: Formation of various substituted benzamides depending on the alkyl or aryl group used.
Aplicaciones Científicas De Investigación
4-ethyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 4-ethyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
4-ethyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3-dioxopiperazine-1-carboxamide: Shares a similar hydroxycyclohexenyl moiety but differs in the presence of a dioxopiperazine ring.
N-(4-hydroxycyclohex-2-en-1-yl)quinoline-2-carboxamide: Contains a quinoline ring instead of a benzamide core.
Uniqueness
4-ethyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
IUPAC Name |
4-ethyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-2-13-6-8-14(9-7-13)15(18)17-12-16(19)10-4-3-5-11-16/h4,6-10,19H,2-3,5,11-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZGJIZRLKTCCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCC2(CCCC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(thiophen-2-yl)methyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2885694.png)




![3-(4-bromobenzyl)-8-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2885703.png)
![1-([1,1'-biphenyl]-4-yl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethanone hydrobromide](/img/structure/B2885705.png)
![5-Bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B2885706.png)
![N-[(4-methoxyphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2885708.png)


![Ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2885711.png)


